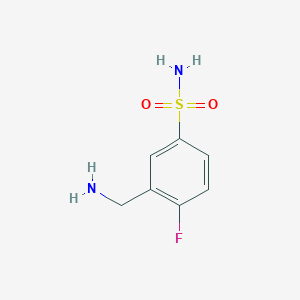

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Übersicht

Beschreibung

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with an aminomethyl group, a fluorine atom, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluorobenzenesulfonamide to introduce a nitro group. This is followed by reduction of the nitro group to an amine, and subsequent formylation to introduce the aminomethyl group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Analyse Chemischer Reaktionen

Sulfonamide Formation

The sulfonamide group (S(=O)₂NH₂) is typically introduced via N-alkylation or N-arylation of amines. For this compound:

-

Palladium-catalyzed cross-coupling with aryl halides (e.g., bromobenzene derivatives) enables direct attachment of the sulfonamide group. This method avoids genotoxic impurities associated with traditional sulfonation routes .

-

Manganese-catalyzed borrowing hydrogen strategies use benzylic or primary alcohols as alkylating agents, offering solvent-free and environmentally benign conditions .

Key Reaction Mechanisms

Stability and Reactivity

-

Fluorine Substituent : The fluorine at position 4 enhances electron-withdrawing effects, stabilizing the sulfonamide group and directing electrophilic substitution .

-

Aminomethyl Group : The CH₂NH₂ group acts as a nucleophile, enabling further derivatization (e.g., amidation, alkylation) .

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉FN₂O₂S |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)CN)F |

| InChIKey | QIDSKURYVCYEIY |

| Collision Cross Section | 139.6 Ų ([M+H]+) |

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibitors and receptor binding studies.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with other functional groups in the target molecule. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorobenzenesulfonamide: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.

3-(Aminomethyl)benzenesulfonamide: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

4-Fluoroaniline: Lacks the sulfonamide group, making it less useful in medicinal chemistry applications.

Uniqueness

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Biologische Aktivität

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, but recent studies indicate that compounds like this compound may possess additional therapeutic potentials, including anticancer and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C7H9FN2O2S

- Molecular Weight : 196.22 g/mol

- IUPAC Name : 3-(Aminomethyl)-4-fluorobenzenesulfonamide

This compound features a fluorinated benzene ring, which is significant in enhancing its biological activity through improved binding to biological targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to act as an inhibitor of carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance and fluid secretion. Inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and edema .

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. This compound exhibits significant antibacterial properties against various strains of bacteria. Studies have shown that its efficacy can be attributed to its ability to inhibit bacterial folate synthesis, which is essential for nucleic acid production .

Anticancer Properties

Recent research has indicated potential anticancer effects of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell growth and survival. This suggests a promising avenue for further investigation into its use as an anticancer agent .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It has been shown to enhance dopaminergic tone and stabilize glutamate release, which are critical factors in neuroplasticity and cognitive function. These effects could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study conducted by Ur Rehman et al., the effects of sulfonamide derivatives on cancer cell lines were evaluated. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the potential for developing new sulfonamide-based therapies for cancer treatment .

Case Study: Neuroprotective Mechanisms

Research published in Psychopharmacology explored the effects of sulfonamides on nicotine-induced behavioral sensitization in mice. The study found that administration of this compound led to significant reductions in locomotor activity associated with nicotine exposure, suggesting a protective effect against addiction-related behaviors .

Eigenschaften

IUPAC Name |

3-(aminomethyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDSKURYVCYEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.